Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate
CAS No.: 2034325-94-3
Cat. No.: VC6882528
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034325-94-3 |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.259 |
| IUPAC Name | ethyl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H15N3O3/c1-2-16-11(15)14-7-4-9(8-14)17-10-12-5-3-6-13-10/h3,5-6,9H,2,4,7-8H2,1H3 |
| Standard InChI Key | PEOSVJQMUFVOKS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(C1)OC2=NC=CC=N2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate belongs to the class of heterocyclic compounds, featuring a five-membered pyrrolidine ring fused with a pyrimidine group. The pyrrolidine nitrogen is functionalized with an ethyl carboxylate group, while the 3-position of the ring is linked to a pyrimidin-2-yloxy substituent. The molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.259 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034325-94-3 |
| IUPAC Name | Ethyl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate |
| SMILES | CCOC(=O)N1CCC(C1)OC2=NC=CC=N2 |
| InChI Key | PEOSVJQMUFVOKS-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
The stereochemistry of the pyrrolidine ring influences its biological interactions, as demonstrated in analogous compounds like (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate, where enantiomeric differences significantly affect activity .
Crystallographic and Conformational Analysis
X-ray crystallography of related pyrrolidine derivatives reveals that substituents at the 3-position adopt specific orientations to minimize steric hindrance. For instance, the para-trifluoromethyl benzyl group in MYF-03–69 (a TEAD inhibitor) aligns along a lipid trajectory, forming hydrophobic interactions with adjacent residues . While direct crystallographic data for Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is unavailable, molecular docking studies suggest similar behavior due to its pyrimidine moiety’s capacity for hydrogen bonding .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate typically involves a multi-step protocol:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.
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Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate.
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Pyrimidin-2-yloxy Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position of pyrimidine using pyrrolidine-3-ol under basic conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | NaBH₃CN, MeOH, RT | 78 |
| Esterification | Ethyl chloroformate, DCM, 0°C | 85 |
| SNAr Reaction | Pyrimidine-2-chloride, K₂CO₃, DMF | 62 |
Solvent and Catalyst Optimization
Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to stabilize intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance esterification efficiency, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve SNAr reaction rates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data for Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate reveals distinct signals:
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δ 1.28 (t, 3H, CH₂CH₃): Ethyl group protons.
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δ 3.45–3.62 (m, 4H, pyrrolidine CH₂): Ring methylene groups.
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δ 4.18 (q, 2H, OCH₂CH₃): Ester oxygen-linked methylene.
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δ 5.12 (m, 1H, pyrrolidine C3-H): Substituted position.
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δ 8.41 (d, 2H, pyrimidine H): Aromatic protons.
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
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1725: Ester C=O stretch.
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1240: C-O-C asymmetric stretch.
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1580: Pyrimidine C=N stretching.
Comparative Analysis with Related Compounds
Structural Analogues
Ethyl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate shares structural homology with kinase inhibitors disclosed in patent WO2014106800A2, which feature pyrimidine and pyrrolidine motifs . For example, (E)-3-[2-amino-4-methyl-6-[1-(8-methyl-2-thiomorpholin-4-ylquinolin-3-yl)propylamino]pyrimidin-5-yl]prop-2-enamide employs a similar scaffold but incorporates additional functional groups for target binding .
Table 3: Comparison with (S)-tert-Butyl 3-(5-Aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
| Property | Ethyl 3-(Pyrimidin-2-yloxy)pyrrolidine-1-carboxylate | (S)-tert-Butyl Analogue |
|---|---|---|
| Molecular Weight | 237.259 g/mol | 279.335 g/mol |
| Boiling Point | Not reported | 431.6°C |
| Key Functional Group | Pyrimidin-2-yloxy | 5-Aminopyridin-2-yloxy |
| Biological Activity | Building block | Kinase inhibition |
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